molecular formula C13H22O B13413924 (Z)-retro-a-Ionol

(Z)-retro-a-Ionol

Cat. No.: B13413924
M. Wt: 194.31 g/mol
InChI Key: BNZGHWQRSDLGKB-WQLSENKSSA-N
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Description

Contextualization as a C13-Norisoprenoid

C13-norisoprenoids are a significant class of aromatic compounds found in a variety of natural sources, including fruits, flowers, and honey. nih.govresearchgate.netuminho.pt They are formed from the degradation of C40 carotenoids. (Z)-retro-α-Ionol, with its characteristic molecular formula C13H22O, is a prominent member of this group. scbt.com Its structure features a cyclohexene (B86901) ring and a butenol (B1619263) side chain. The "retro" designation in its name indicates a specific arrangement of double bonds within the molecule.

C13-norisoprenoids, including (Z)-retro-α-Ionol and its isomers, contribute significantly to the aromatic profiles of many plants and derived products. For instance, they are key contributors to the aroma of various grape varieties and the resulting wines. researchgate.netscielo.brscielo.br The presence and concentration of these compounds can be influenced by factors such as the plant's genetics and environmental conditions. scielo.brscielo.br

Significance in Natural Product Chemistry and Biosynthetic Pathways

The importance of (Z)-retro-α-Ionol in natural product chemistry stems from its role as a volatile aroma compound and as a precursor to other significant molecules. It is often found alongside its (E)-isomer and other related compounds like 3-oxo-retro-α-ionol in natural extracts. nih.govmdpi.com

The biosynthesis of (Z)-retro-α-Ionol begins with the oxidative cleavage of carotenoids by carotenoid cleavage dioxygenases. This enzymatic action produces various apocarotenoids, which can then undergo further enzymatic or non-enzymatic transformations, including reductions and rearrangements, to yield the diverse array of C13-norisoprenoids observed in nature. The biotransformation of α-ionone, a related C13-norisoprenoid, by certain fungi can lead to the production of α-ionol, highlighting a potential biosynthetic route. nih.gov

Furthermore, (Z)-retro-α-Ionol and its derivatives can exist in glycosidically bound forms in plants. researchgate.net These non-volatile precursors can release the free, odorous C13-norisoprenoids through enzymatic or acidic hydrolysis, playing a crucial role in the development of aroma in products like wine and tea over time. acs.orgresearchgate.net

Overview of Research Trajectories in (Z)-retro-α-Ionol Studies

Research into C13-norisoprenoids has evolved from initial identification and isolation to more in-depth studies of their formation pathways and sensory impacts. acs.org Early research focused on identifying these compounds in various natural sources, such as passion fruit and tobacco. acs.orgnih.gov

More recent research has delved into the biosynthesis of these compounds, exploring the enzymatic processes involved in their formation from carotenoids. nih.gov The synthesis of (Z)-retro-α-Ionol and related compounds has also been a subject of investigation, with various chemical and biochemical methods being developed. capes.gov.brresearchgate.net For example, the synthesis of α-ionyl-β-d-glucoside has been explored for its potential as a flavor precursor. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(4E)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8,11,14H,5,7,9H2,1-4H3/b12-8-

InChI Key

BNZGHWQRSDLGKB-WQLSENKSSA-N

Isomeric SMILES

CC\1=CCCC(/C1=C\CC(C)O)(C)C

Canonical SMILES

CC1=CCCC(C1=CCC(C)O)(C)C

Origin of Product

United States

Biosynthetic Pathways and Natural Biogenesis of Z Retro α Ionol

Enzymatic Degradation of Carotenoid Precursors

The primary route to the formation of (Z)-retro-α-ionol and other C13-norisoprenoids is through the enzymatic degradation of carotenoids. researchgate.net This process is mainly facilitated by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). researchgate.netfrontiersin.org

Role of Carotenoid Cleavage Dioxygenases (CCDs) in C13-Norisoprenoid Formation

Carotenoid Cleavage Dioxygenases are non-heme, iron-containing enzymes that catalytically cleave carotenoid molecules at specific double bonds. frontiersin.orgacs.org This cleavage is a critical step in the biosynthesis of apocarotenoids, a class of compounds that includes the C13-norisoprenoids. oup.comoup.com The action of CCDs is instrumental in producing a variety of volatile compounds that are important for the flavor and aroma of many plant species. nih.gov

In grapes, for instance, the expression of CCD genes, such as VvCCD1, is significantly induced around véraison (the onset of ripening), which correlates with an increase in the levels of C13-norisoprenoids from véraison to maturity. oup.comoup.comresearchgate.net This enzymatic action is a key part of the biogenetic pathway leading from carotenoids to these aromatic compounds. researchgate.net In vitro and in vivo studies have provided strong evidence for the role of CCDs in cleaving carotenoids to produce norisoprenoids. frontiersin.org

Specificity of Oxidative Cleavage Reactions Leading to Ionol Structures

The specificity of the oxidative cleavage by CCDs is crucial in determining the resulting apocarotenoid products. Recombinant CCDs have been shown to cleave carotenoids symmetrically at the 9,10 and 9',10' bonds, which results in the formation of C13 and C14-apocarotenoids. oup.comoup.com For example, the enzyme VvCCD1 from Vitis vinifera has been experimentally shown to cleave zeaxanthin (B1683548) symmetrically to yield 3-hydroxy-β-ionone, a C13-norisoprenoid, and a C14-dialdehyde. oup.comoup.comresearchgate.net This demonstrates the regiospecificity of these enzymes, which is a key factor in the production of specific ionol structures.

Non-Enzymatic and Photochemical Transformation Mechanisms

In addition to enzymatic pathways, (Z)-retro-α-ionol and other C13-norisoprenoids can also be formed through non-enzymatic and photochemical reactions. unito.it Carotenoids, with their conjugated double bond structures, are susceptible to degradation by factors such as light, heat, and oxygen. unito.itscielo.org.za

Photochemical degradation involves the direct breakdown of carotenoids by light, which can be followed by further acid-catalyzed or light-, heat-, or oxygen-triggered degradation of the resulting apocarotenoids. unito.it These non-enzymatic reactions are generally less specific than their enzymatic counterparts, leading to a wider array of apocarotenoid products. oup.com The increase of certain norisoprenoids, like TDN in wine, is attributed to the acid-catalyzed hydrolysis of carotenoid-derived precursors over time. enartis.com

Precursor Identification and Metabolic Flux Analysis in Biological Systems

Understanding the biosynthetic pathways of (Z)-retro-α-ionol requires the identification of its direct precursors and an analysis of the metabolic flux within the biological systems where it is produced.

Carotenoids as Direct Precursors (e.g., β-carotene, neoxanthin, zeaxanthin)

A variety of carotenoids serve as the direct precursors for the formation of C13-norisoprenoids. researchgate.net The specific carotenoid precursor influences the structure of the resulting norisoprenoid. For example:

β-carotene and lutein are considered potential precursors for TDN (1,1,6-trimethyl-1,2-dihydronaphthalene). enartis.com

Neoxanthin is a known precursor for the formation of β-damascenone. scielo.org.za

Zeaxanthin can be cleaved to form β-ionone. scielo.org.za

The degradation of lycopene , α-carotene , and β-carotene can produce methylheptenone, geranylacetone, β-ionone, and α-ionone. researchgate.net

The table below summarizes some of the key carotenoid precursors and their resulting C13-norisoprenoid products.

Carotenoid PrecursorResulting C13-Norisoprenoid(s)
β-CaroteneTDN, β-Ionone
LuteinTDN
Neoxanthinβ-Damascenone
Zeaxanthinβ-Ionone, 3-hydroxy-β-ionone
α-Caroteneα-Ionone
LycopeneMethylheptenone, Geranylacetone

Occurrence and Distribution Across Biological Matrices (e.g., Plant Species, Fruits)

(Z)-retro-α-Ionol and its closely related derivatives, particularly its oxidized form (Z)-3-oxo-retro-α-ionol, have been identified in a variety of natural sources. Their presence is often associated with the characteristic aroma and flavor of these biological matrices.

Detailed Research Findings:

Cornflower Honey (Centaurea cyanus): Research has identified (Z)-3-oxo-retro-α-ionol as a key marker compound for cornflower honey. acs.org Its presence, along with its (E)-isomer, helps to distinguish this unifloral honey from other types. acs.org In ultrasonic solvent extracts (USE) of cornflower honey, (Z)-3-oxo-retro-α-ionol was found in concentrations ranging from 6.9% to 9.4% of the extracted components.

Purple Passion Fruit (Passiflora edulis): The fruit pulp of purple passion fruit is a known source of various C13-norterpenoids. Among the main aglycones identified are isomeric 3-oxoretro-α-ionols. nih.gov Furthermore, 3-hydroxy-retro-α-ionol has been established as a genuine natural precursor to isomeric edulans, which were once considered key flavor components of the fruit juice. nih.govacs.org

Nectarines (Prunus persica): A study on the glycosidically-bound volatile constituents of yellow-fleshed nectarines (cv. Springbright) identified isomers of 3-oxo-retro-α-ionol among the 45 bound aglycones. researchgate.net This indicates that it exists in a non-volatile precursor form within the fruit tissue.

Grapevines (Vitis vinifera): Metabolic profiling of grapevine volatiles has detected the presence of two isomers of 3-oxo-retro-α-ionol. boku.ac.at Like in nectarines, these compounds are often found as glycosidically-bound precursors in grapes, contributing to the complex aroma profile of wine after fermentation and aging. unite.it

Tobacco (Nicotiana tabacum): Tobacco is exceptionally rich in carotenoid degradation products. acs.org While specific data on (Z)-retro-α-Ionol is less prominent, related compounds like isomeric megastigmatrienones are considered character-impact compounds, highlighting the importance of this chemical class in tobacco aroma. acs.org

The following table summarizes the occurrence of (Z)-retro-α-Ionol and its derivatives in different biological matrices based on published research.

Table 1: Occurrence of (Z)-retro-α-Ionol and Related Derivatives in Biological Matrices

Compound Biological Source Matrix Finding References
(Z)-3-oxo-retro-α-ionol Cornflower (Centaurea cyanus) Honey Identified as a characteristic marker compound. acs.org
(E)-3-oxo-retro-α-ionol Cornflower (Centaurea cyanus) Honey Found alongside the (Z)-isomer.
3-oxoretro-α-ionols (isomers) Purple Passion Fruit (Passiflora edulis) Fruit Pulp Identified as one of the main C13 norterpenoid aglycons. nih.gov
3-hydroxy-retro-α-ionol Purple Passion Fruit (Passiflora edulis) Fruit Juice Elucidated as a natural precursor to isomeric edulans. acs.org
3-oxo-retro-α-ionol (isomers) Nectarine (Prunus persica cv. Springbright) Fruit (bound fraction) Identified as a glycosidically bound aglycone. researchgate.net

Table 2: List of Mentioned Compounds

Compound Name
(E)-3-oxo-retro-α-ionol
(Z)-3-oxo-retro-α-ionol
(Z)-retro-α-Ionol
3-hydroxy-retro-α-ionol
3-oxo-α-ionol
3-oxo-α-ionyl glucoside
α-carotene
α-ionol
β-carotene
β-ionone
Edulans
Isopentenyl
Megastigmatrienones

Chemical Synthesis and Chemoenzymatic Production of Z Retro α Ionol and Its Analogs

Total Synthesis Approaches and Methodological Advancements

The total synthesis of retro-α-ionol isomers is typically achieved through multi-step sequences starting from common terpene precursors rather than construction from basic acyclic molecules. A prevalent and practical approach begins with the commercially available α-ionone.

A key methodological advancement involves the deconjugative isomerization of α-ionone. Treatment with a strong alkaline solution facilitates the migration of the double bond from a conjugated position to the non-conjugated retro position, yielding (E)-retro-α-ionone researchgate.net.

The crucial step to obtain the desired (Z) isomer involves photochemical isomerization. Direct photolysis of (E)-retro-α-ionol, or its corresponding ketone, using specific wavelengths of light (e.g., λ = 254 nm), induces a (E) to (Z) isomerization of the double bond in the side chain researchgate.netrsc.org. Triplet-sensitized reactions have also been shown to exclusively promote (Z)–(E)-isomerization researchgate.netrsc.org. This photochemical approach is a significant methodological tool, allowing for the specific synthesis of the (Z)-retro-α-ionol isomer, which may not be directly accessible through other thermal or catalytic methods. In contrast, thermolysis of (E)-retro-α-ionone at 150°C does not yield the (Z) isomer; instead, it rearranges to form (Z)-α-ionone and (E)-β-ionone researchgate.netrsc.org.

Stereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry at the chiral center of the cyclohexene (B86901) ring and the hydroxyl-bearing carbon in the side chain is paramount for producing specific stereoisomers of (Z)-retro-α-ionol.

Chiral Resolution Techniques (e.g., Lipase-Mediated Methods)

Chemoenzymatic methods, particularly lipase-mediated kinetic resolution, are powerful strategies for obtaining enantiomerically enriched ionol precursors, which can then be converted to chiral retro-α-ionol. This process exploits the ability of lipases to selectively acylate or hydrolyze one enantiomer of a racemic alcohol at a much faster rate than the other.

The enzymatic kinetic resolution (EKR) of racemic ionol derivatives is a widely used industrial method google.com. For instance, the lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia (Lipase PS) have demonstrated high efficiency and enantioselectivity in the acetylation of various hydroxylated ionone (B8125255) derivatives using acyl donors like vinyl acetate (B1210297) google.comacs.orgnsf.gov. This resolution affords one enantiomer as an acetate and the other as the unreacted alcohol, both with high enantiomeric excess (ee) acs.orgrsc.org. These separated enantiomers serve as chiral building blocks for the synthesis of optically active (Z)-retro-α-ionol.

Table 1: Lipase-Mediated Kinetic Resolution of Ionol Derivatives
SubstrateLipaseReaction TypeKey FindingsReference
Racemic 4-hydroxy-γ-ionone derivativesLipase PSEnantioselective AcetylationYielded enantioenriched acetates and unreacted alcohols, suitable for synthesizing enantiopure γ-ionone derivatives. acs.org
Racemic 3,6-dihydroxy-α-ionone isomersLipase PSEnantio- and Regioselective AcetylationSelective acetylation at the 3-hydroxy position, followed by fractional crystallization to enhance enantiomeric purity. researchgate.netrsc.org
Racemic epoxy-ionol derivativesNovozym 435 / Lipase PSEnantioselective AcetylationEffective resolution of diastereoisomeric epoxy-alcohols, providing chiral synthons for natural products. google.com
Racemic secondary alcoholsNovozym 435Enantioselective Acylation in Ionic LiquidsUse of ionic liquids as media enhanced reaction rate and enantioselectivity (E value >140). nsf.gov

Control of Stereochemistry in Retro-Ionol Derivatization

The control of stereochemistry extends beyond chiral resolution. The configuration of the exocyclic double bond is a defining feature of retro-ionol isomers. As established, photochemical isomerization is the primary method for converting the thermodynamically more stable (E)-retro-α-ionol to the (Z) isomer researchgate.netrsc.org. The reaction conditions, including the wavelength of light and the presence of photosensitizers, are critical for controlling the stereochemical outcome and yield of the desired (Z) product rsc.orgresearchgate.net.

Furthermore, subsequent reactions on the chiral precursors must proceed with high stereochemical fidelity. For example, palladium-mediated reductive elimination of allylic acetates (derived from resolved alcohols) is a stereospecific process that can generate the desired double bond configuration without racemizing the existing chiral centers acs.orgupenn.edu. The use of chiral auxiliaries, such as oxazolidinones, is another established strategy in organic synthesis to direct the stereochemical course of reactions like alkylations and aldol (B89426) additions, ensuring the formation of a specific diastereomer researchgate.netmolaid.com. While not specifically detailed for (Z)-retro-α-ionol in the reviewed literature, these are standard and applicable methodologies for controlling stereochemistry in complex natural product synthesis.

Derivatization from Related Ionone and Ionol Structures (e.g., β-Ionone, α-Ionone)

The synthesis of (Z)-retro-α-ionol and its analogs is heavily reliant on derivatization from readily accessible ionone structures.

From α-Ionone: The most direct route to the retro-α-ionol framework is from α-ionone. As mentioned, base-catalyzed deconjugation directly yields (E)-retro-α-ionone, which is the immediate precursor to the (Z) isomer via photolysis researchgate.net. Furthermore, analogs such as 3-oxo-retro-α-ionol can be prepared from α-ionone through a sequence of tert-butyl chromate (B82759) oxidation, reduction with sodium borohydride (B1222165) (NaBH₄), and subsequent rearrangement of the double bond lookchem.com.

From β-Ionone: While less direct for the α-isomer, β-ionone is a common starting material for a variety of carotenoid-derived compounds. Synthesis of retro-methoxy-α-ionol, an analog of (Z)-retro-α-ionol, lists (Z)-4-(2,6,6-trimethylcyclohex-2-enylidene)butan-2-ol (a synonym for (Z)-retro-α-ionol) as a potential upstream product, indicating a synthetic linkage that likely involves isomerization of the cyclohexene ring's double bond, a common transformation in ionone chemistry google.com.

The general strategy often involves:

Reduction: Conversion of the ionone ketone to the corresponding ionol alcohol using reducing agents like NaBH₄.

Isomerization/Rearrangement: Acid- or base-catalyzed, or photochemical rearrangement of the double bond system to create the retro-configuration.

Functional Group Manipulation: Oxidation or further derivatization of hydroxyl groups as needed for specific analogs.

Table 2: Synthesis of (Z)-retro-α-Ionol and Analogs from Ionone Precursors
Target CompoundPrecursorKey Reagents/StepsSignificanceReference
(E)-retro-α-Iononeα-Ionone1. NaBH₄ reduction 2. Base-catalyzed deconjugationDirect precursor to (Z)-retro-α-ionol. researchgate.net
(Z)-retro-α-Ionol(E)-retro-α-IonolDirect photolysis (λ=254 nm)Stereospecific synthesis of the (Z) isomer. researchgate.netrsc.org
(E)-3-oxo-retro-α-ionolα-Ionone1. t-Butyl chromate oxidation 2. NaBH₄ reduction 3. RearrangementSynthesis of a key oxidized analog. lookchem.com
Enantioenriched γ-ionone derivativesα-Ionone1. Epoxidation (m-CPBA) 2. Base-mediated isomerization 3. Reductive eliminationDemonstrates conversion between ionone isomer classes. upenn.edu

Biomimetic Syntheses Mimicking Natural Pathways

Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules nih.gov. In the context of (Z)-retro-α-ionol, which is a C13-norisoprenoid, its natural origin lies in the oxidative degradation of carotenoids. Synthetic strategies that mimic these transformations are of significant interest.

The acid-catalyzed rearrangement of ionol and epoxy-ionone derivatives can be viewed as a biomimetic approach. In nature, the cleavage of carotenoids often leads to unstable intermediates that undergo spontaneous cyclizations and rearrangements to form stable flavor compounds like ionones and damascones. Laboratory syntheses that use acid to induce cyclization of pseudoionone (B86502) to ionone, or rearrangement of one ionone isomer to another, echo these natural cascade reactions lookchem.com.

For example, the synthesis of benzopyran derivatives from 3-oxo-retro-α-ionol is described as a "biomimetic type reaction" from its presumed natural precursor lookchem.com. Similarly, the thermal rearrangement of (E)-retro-α-ionone back to α- and β-ionone isomers demonstrates the close, reversible chemical relationship between these structures, which is a hallmark of the interconnected pathways found in natural product biosynthesis researchgate.netrsc.org. These synthetic studies provide valuable insights into the plausible chemical (non-enzymatic) steps that might occur during the formation and transformation of these compounds in natural systems like fruits and flowers.

Structural Elucidation and Spectroscopic Characterization of Z Retro α Ionol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules, including the relative stereochemistry of chiral centers and the geometry of double bonds. researchgate.net For (Z)-retro-α-ionol, both ¹H and ¹³C NMR spectroscopy are employed to elucidate its complex structure.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful in establishing the connectivity between protons within the molecule. researchgate.net By analyzing the cross-peaks in a COSY spectrum, the coupling relationships between adjacent protons can be mapped out, confirming the carbon framework of the retro-α-ionol structure. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which is crucial for assigning the (Z)-geometry of the double bond and the relative stereochemistry of the substituents on the cyclohexene (B86901) ring.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms provide a fingerprint of the molecule's electronic environment. The chemical shifts of the vinyl methyl and vinyl methylene (B1212753) carbons are particularly sensitive to the geometry of the double bond. Isomerization shift data, comparing the spectra of (Z) and (E) isomers, can offer an unambiguous assignment of the double bond geometry. For instance, a characteristic upfield or downfield shift of specific carbon signals upon isomerization provides a reliable diagnostic tool. univ-lemans.fr

Table 1: Representative ¹H NMR Spectroscopic Data for Ionol Derivatives This table presents typical chemical shift ranges for key protons in ionol-related structures. Specific values for (Z)-retro-α-ionol may vary based on solvent and experimental conditions.

Proton TypeChemical Shift (δ, ppm)
Vinyl Protons5.0 - 6.5
Carbinol Proton (-CH-OH)3.5 - 4.5
Allylic Protons2.0 - 2.5
Methyl Protons (ring)0.8 - 1.2
Methyl Proton (side chain)1.6 - 1.8

Table 2: Representative ¹³C NMR Spectroscopic Data for Ionol Derivatives This table illustrates typical chemical shift ranges for key carbons in ionol-related structures. Precise values for (Z)-retro-α-ionol are dependent on the specific molecular environment.

Carbon TypeChemical Shift (δ, ppm)
Olefinic Carbons (C=C)120 - 140
Carbinol Carbon (C-OH)65 - 75
Quaternary Ring Carbon30 - 40
Methyl Carbons15 - 30

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. libretexts.orgbioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.orgbioanalysis-zone.com This high accuracy allows for the calculation of a unique molecular formula. For (Z)-retro-α-ionol, with a molecular formula of C₁₃H₂₂O, HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass of 194.1671. scbt.com

In addition to providing the molecular formula, mass spectrometry offers structural information through the analysis of fragmentation patterns. uinsgd.ac.id When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The fragmentation pattern of (Z)-retro-α-ionol would be expected to show losses of small neutral molecules such as water (H₂O) from the alcohol group and cleavage of the side chain, providing further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgnih.gov The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. libretexts.org Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint". libretexts.org

For (Z)-retro-α-ionol, the IR spectrum would exhibit several key absorption bands that confirm its structure:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicating the presence of the alcohol functionality. e3s-conferences.org

C-H Stretches: Absorption bands just above 3000 cm⁻¹ are indicative of C-H bonds involving sp²-hybridized carbons (alkene), while those just below 3000 cm⁻¹ correspond to C-H bonds of sp³-hybridized carbons (alkane). spectroscopyonline.com

C=C Stretch: A weaker absorption band in the region of 1640-1680 cm⁻¹ would correspond to the stretching vibration of the carbon-carbon double bond in the cyclohexene ring and the side chain. spectroscopyonline.com

C-O Stretch: An absorption band in the 1000-1250 cm⁻¹ region is characteristic of the carbon-oxygen single bond of the alcohol.

The specific frequencies and shapes of these bands can also provide subtle information about the molecular environment and conformation.

Table 3: Characteristic Infrared Absorption Frequencies for (Z)-retro-α-Ionol

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching3200 - 3600 (broad)
Alkene C-HStretching3010 - 3100
Alkane C-HStretching2850 - 2960
Carbon-Carbon Double Bond (C=C)Stretching1640 - 1680 (weak)
Carbon-Oxygen Single Bond (C-O)Stretching1000 - 1250

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR, MS, and IR spectroscopy are powerful for elucidating the connectivity and relative stereochemistry of a molecule, they generally cannot determine its absolute configuration. For this, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are employed. numberanalytics.commdpi.comnih.gov

These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. numberanalytics.com The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the stereogenic centers. ull.es

To determine the absolute configuration of (Z)-retro-α-ionol, its experimental ECD or VCD spectrum would be compared to the theoretically calculated spectra for both possible enantiomers. researchgate.net Quantum chemical calculations are used to predict the chiroptical properties of each stereoisomer. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral centers in the molecule. mdpi.comresearchgate.net This integrated approach of experimental measurement and theoretical calculation has become a reliable method for stereochemical assignment in complex natural and synthetic products. mdpi.com

Metabolism and Biotransformation of Z Retro α Ionol in Non Human Systems

Enzymatic Transformations of (Z)-retro-α-Ionol and its Derivatives

The bioconversion of (Z)-retro-α-ionol and its related compounds is primarily mediated by enzymatic activities that modify its structure, often altering its biological function and sensory properties. In plants, many of these compounds exist as non-volatile glycosides, which act as precursors that can be hydrolyzed by enzymes to release the volatile aglycone. researchgate.net This enzymatic release is a crucial step in the formation of aroma profiles in many fruits and flowers. researchgate.net

Carotenoid cleavage dioxygenases (CCDs) are a key class of enzymes responsible for the initial production of C13-norisoprenoids from carotenoid precursors like β-carotene. aocs.orgfrontiersin.orgnih.gov These enzymes catalyze the oxidative cleavage of specific double bonds in the carotenoid backbone to generate a variety of apocarotenoids. researchgate.net Following their formation, these initial products can undergo further modifications. For instance, studies on grape cell cultures have demonstrated the secondary transformation of C13-norisoprenoids. researchgate.net

In Vitis vinifera (grape) varieties, compositional differences in apocarotenoids between leaves and berries suggest independent biosynthetic and metabolic pathways. researchgate.net For example, 3-oxo-α-ionol was identified in Muscat of Alexandria leaves, while its retro derivatives were also present, indicating enzymatic conversion. researchgate.net The hydrolysis of glycosidically bound forms of 3-oxo-α-ionol can yield a range of compounds, including retro-ionol derivatives. researchgate.net Furthermore, enzymes like lipoxygenases may also play a role in the degradation of carotenoids, contributing to the pool of apocarotenoids available for subsequent transformations. frontiersin.org The pyrolysis of α-ionyl-glucosides, which can be triggered by heating, has also been shown to generate metabolites such as 3-oxo-α-ionol and α-ionone, demonstrating a non-enzymatic but related transformation pathway. researchgate.net

Table 1: Key Enzymes and Transformations in Apocarotenoid Metabolism

Enzyme Class Precursor(s) Product(s) Biological System Finding
Carotenoid Cleavage Dioxygenase (CCD) Carotenoids (e.g., β-carotene, Lutein) C13-Norisoprenoids (e.g., Ionones) Plants (general) Catalyzes the initial oxidative cleavage of carotenoids to form apocarotenoids. aocs.orgresearchgate.net
Glycosidases (e.g., β-glucosidase) Glycosidically-bound apocarotenoids Free volatile apocarotenoids (aglycones) Plants (e.g., Vitis vinifera) Releases volatile compounds from non-volatile precursors during ripening or processing. researchgate.netresearchgate.net
Lipoxygenase (LOX) Carotenoids Apocarotenoid volatiles Plants (general) Can contribute to the enzymatic cleavage of carotenoids, producing various derivatives. frontiersin.org

Role in Plant Apocarotenoid Metabolism and Signaling Cascades

Apocarotenoids, including derivatives of retro-α-ionol, are significant signaling molecules in plants. anr.frmdpi.com They are derived from the oxidative breakdown of carotenoids, a process that can be either enzymatic or occur spontaneously through reactive oxygen species. nih.gov These compounds play diverse and critical roles in plant growth, development, and stress responses. nih.govmdpi.com For instance, they mediate interactions with the environment, acting as defense compounds, growth regulators, and ecological cues. nih.govmdpi.com

The presence of (Z)-3-oxo-retro-α-ionol and its (E)-isomer has been confirmed in plant-derived products such as cornflower honey, indicating their synthesis and accumulation within the plant. mdpi.com Related compounds like 3-oxo-α-ionol have been identified in the leaves and berries of Vitis vinifera, where their concentrations can be influenced by environmental factors like solar radiation, suggesting a role in stress response. researchgate.netsemanticscholar.org Apocarotenoids like β-ionone are known to accumulate in plants such as lettuce (Lactuca sativa) following infestation by herbivores, where they are involved in plant defense signaling. researchgate.netnih.gov

While a specific signaling cascade for (Z)-retro-α-ionol has not been fully delineated, its structural classification places it within this family of active signaling molecules. The application of other apocarotenoids, such as β-cyclocitral, to plants has been shown to trigger defense mechanisms that enhance tolerance to climatic stresses like drought. anr.fr This suggests that (Z)-retro-α-ionol and its derivatives likely participate in the complex network of signals that plants use to adapt to their surroundings, including defense against pathogens and herbivores, and responses to abiotic stress. encyclopedia.pub

Table 2: Occurrence of retro-α-Ionol Derivatives in Plant-Related Systems

Compound Organism/Product Context Reference(s)
(Z)-3-oxo-retro-α-ionol Cornflower Honey Identified as a characteristic volatile compound. mdpi.com
(E)-3-oxo-retro-α-ionol Cornflower Honey, Ficus pumila L. Identified as a volatile compound; showed cytotoxic activity against certain cell lines. mdpi.commdpi.com
3-oxo-α-ionol retro derivatives Vitis vinifera (Muscat of Alexandria) Detected in leaves, suggesting enzymatic conversion from 3-oxo-α-ionol. researchgate.net

Microbial Biotransformation and Metabolic Engineering for Production

Microbial biotransformation and metabolic engineering represent promising and sustainable alternatives to chemical synthesis for the production of high-value apocarotenoids. researchgate.net These biotechnological approaches leverage the metabolic machinery of microorganisms to convert simple substrates or precursor molecules into complex target compounds like (Z)-retro-α-ionol. nptel.ac.in

Microbial biotransformation utilizes whole cells or purified enzymes from microorganisms, such as bacteria and fungi, to perform specific chemical conversions. A notable example is the biotransformation of α-ionol into 3-oxo-α-ionone by the plant pathogenic fungus Aspergillus niger, which achieved a 6.6% yield. researchgate.net This demonstrates the capacity of fungi to perform hydroxylation and oxidation reactions on ionone-type structures.

Metabolic engineering involves the targeted modification of a microorganism's metabolic pathways to enhance the production of a desired compound. jfaulon.com This often involves introducing heterologous genes to construct a novel biosynthetic pathway and optimizing the host's native metabolism to increase the supply of precursors. nih.gov Significant success has been achieved in engineering hosts like Escherichia coli and the yeast Saccharomyces cerevisiae for the production of various apocarotenoids. nih.gov For instance, β-ionone has been produced in Candida tropicalis with titers reaching 730 mg/L in a bioreactor. nih.gov Similarly, a co-culture system of E. coli and S. cerevisiae was developed for the de novo synthesis of dihydro-β-ionone. nih.gov Although the specific synthesis of (Z)-retro-α-ionol via these methods is not extensively documented, the established platforms for producing structurally similar ionones provide a strong foundation for its future biotechnological production.

Table 3: Examples of Microbial Systems for Apocarotenoid Production

Microorganism Production Method Precursor/Substrate Product(s) Key Finding
Aspergillus niger Biotransformation α-Ionol 3-oxo-α-ionone Successful conversion of α-ionol with a 6.6% yield. researchgate.net
Fusarium culmorum Biotransformation α-Ionol 3-oxo-α-ionone Achieved a 15.3% yield in the conversion of α-ionol. researchgate.net
Escherichia coli & Saccharomyces cerevisiae Metabolic Engineering (Co-culture) Glycerol (de novo) Dihydro-β-ionone A de novo pathway was constructed, yielding 27 mg/L of the target compound. nih.gov
Candida tropicalis Metabolic Engineering Glucose (de novo) β-Ionone Engineered yeast produced up to 730 mg/L of β-ionone in a bioreactor. nih.gov

Excretion and Accumulation Pathways in Diverse Organisms

The accumulation of (Z)-retro-α-ionol and its derivatives has been observed in various biological systems, particularly in plants and plant-derived products. This accumulation is often linked to specific metabolic activities, developmental stages, or responses to environmental stimuli.

In plants, apocarotenoids are synthesized and can accumulate in different tissues. The concentration of bound 3-oxo-α-ionol in Vitis vinifera grapes was found to be highest in regions with high solar exposure, suggesting that its synthesis and storage are influenced by environmental stress factors like UV radiation. semanticscholar.org The compound is also known to accumulate in grapes during ripening, contributing to the final aroma profile of wine. researchgate.net The accumulation of (Z)-3-oxo-retro-α-ionol in cornflower honey is a direct result of its presence in the nectar collected by bees, indicating its accumulation in the floral tissues of the plant. mdpi.com

In response to biological stressors, such as herbivory, plants can increase the production and emission of apocarotenoids as a defense mechanism. Studies on lettuce (Lactuca sativa) showed that infestation by insects led to a significant increase in the concentration of β-ionone and β-cyclocitral in the leaves. nih.gov This induced accumulation is part of a plant's defense strategy, potentially deterring further herbivory or attracting natural predators of the pests. encyclopedia.pub

Information regarding the specific excretion pathways of (Z)-retro-α-ionol in non-human animals is limited in the available scientific literature. In general, xenobiotics and secondary metabolites consumed by animals are metabolized in the liver and excreted via urine or feces. For example, metabolites of the related compound β-ionone have been identified in the urine of rabbits after oral exposure. The metabolism of other plant-derived compounds, such as nordihydroguaiaretic acid from the creosote (B1164894) bush, is known to be modified by gut microflora in rats, which represents another pathway for metabolic transformation and eventual excretion. opuntiads.com In vertebrates, the visual cycle involves the enzymatic conversion and recycling of retinal, an apocarotenoid, but this is a specific physiological process rather than a general excretion pathway for dietary apocarotenoids. mdpi.comuniversiteitleiden.nl

Biological Activities and Mechanistic Studies of Z Retro α Ionol Excluding Human Clinical Data

Role as Signaling Molecules in Plant-Environment Interactions

There is currently no direct scientific evidence to substantiate the role of (Z)-retro-α-ionol as a signaling molecule in plant-environment interactions. While plants utilize a vast array of volatile organic compounds for signaling, specific research elucidating this function for (Z)-retro-α-ionol is absent from the available literature.

Involvement in Stress Response Pathways (e.g., UV-B, Herbivory)

Detailed studies specifically investigating the involvement of (Z)-retro-α-ionol in plant stress response pathways, such as those activated by UV-B radiation or herbivory, have not been identified. Plants have evolved complex defense mechanisms against such stressors, often involving the production of specialized secondary metabolites. techscience.comresearchgate.netncsu.edufrontiersin.org These responses can include the synthesis of compounds that protect against UV damage or deter herbivores. nih.govfrontiersin.org However, a direct link between these defense pathways and the production or function of (Z)-retro-α-ionol has not been established in the scientific literature.

General plant responses to UV-B stress involve the perception of the radiation by photoreceptors like UVR8, which initiates signaling cascades leading to the accumulation of protective compounds. ncsu.edufrontiersin.org Similarly, herbivory triggers defense signaling, often mediated by herbivore-associated molecular patterns (HAMPs), resulting in the production of defensive chemicals. nih.gov Future research would be necessary to determine if (Z)-retro-α-ionol plays any part in these complex processes.

Ecological Functions (e.g., Insect Attractant/Repellent)

The ecological functions of (Z)-retro-α-ionol, such as acting as an insect attractant or repellent, are currently uncharacterized. While many plant volatiles serve as crucial cues for insects, influencing behaviors like foraging and oviposition, the specific role of (Z)-retro-α-ionol in this context has not been explored. techscience.comfrontiersin.org

In Vitro and In Silico Investigations of Receptor Interactions

No specific in vitro or in silico studies investigating the interaction of (Z)-retro-α-ionol with any plant or insect receptors have been published. Methodologies for such investigations, including radioligand binding assays and computational molecular docking, are well-established for characterizing ligand-receptor interactions. nih.govsygnaturediscovery.com However, these techniques have not yet been applied to elucidate the potential targets of (Z)-retro-α-ionol.

Structure-Activity Relationship (SAR) Studies of (Z)-retro-α-Ionol Derivatives

There are no available structure-activity relationship (SAR) studies for (Z)-retro-α-ionol or its derivatives. SAR studies are fundamental in medicinal chemistry and agrochemical research for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The absence of such studies for (Z)-retro-α-ionol indicates that it has not been a focus of synthetic optimization for any particular biological activity.

Advanced Analytical Methodologies for Z Retro α Ionol Profiling

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS) for Complex Matrix Analysis

The analysis of (Z)-retro-α-ionol within complex matrices such as wine, fruit extracts, and essential oils is predominantly achieved through the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose. unite.itfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like (Z)-retro-α-ionol. nih.gov The technique involves the separation of components in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov Following separation, the eluted compounds are ionized, typically through electron ionization (EI), and the resulting mass-to-charge ratios of the fragments are detected by the mass spectrometer, providing a unique "fingerprint" for identification.

In the context of analyzing wine aroma, where (Z)-retro-α-ionol can be a key contributor, a common approach involves a sample preparation step such as solid-phase microextraction (SPME) to concentrate the volatile compounds prior to GC-MS analysis. mdpi.comresearchgate.net The selection of the GC column's stationary phase is critical for resolving the complex mixture of volatiles. A mid-polarity column, such as one coated with polyethylene (B3416737) glycol (e.g., HP-INNOWAX), is often employed for the separation of C13-norisoprenoids from other aroma compounds. unito.it

Interactive Data Table: Illustrative GC-MS Parameters for C13-Norisoprenoid Analysis in Wine

ParameterValueReference
Gas Chromatograph Agilent 7890A unito.it
Mass Spectrometer Agilent 5975C MSD unito.it
Column HP-INNOWAX (30 m x 0.25 mm x 0.25 µm) unito.it
Injector Temperature 250 °C (Splitless mode) unito.it
Oven Program 40°C (2 min), ramp 10°C/min to 55°C, ramp 20°C/min to 165°C, ramp 40°C/min to 240°C (1.5 min hold), ramp 50°C/min to 250°C (4 min hold)
Carrier Gas Helium (1.2 mL/min)
Ionization Mode Electron Ionization (70 eV)
Mass Range m/z 40-350

This table presents a composite of typical parameters used for the analysis of wine volatiles, including C13-norisoprenoids. Specific conditions for (Z)-retro-α-ionol may vary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of less volatile or glycosidically bound forms of (Z)-retro-α-ionol, which act as aroma precursors in matrices like grape juice, LC-MS/MS is the preferred method. unite.itnih.gov This technique separates compounds in a liquid mobile phase, making it suitable for thermally labile and non-volatile molecules. frontiersin.org The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the detection of trace-level compounds in complex mixtures. researchgate.net In a typical LC-MS/MS setup, the first quadrupole selects a precursor ion (the molecular ion of the target analyte), which is then fragmented in a collision cell. The second quadrupole then selects a specific product ion for detection, minimizing matrix interference. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry offers high-resolution mass accuracy, facilitating the identification of unknown glycosidic precursors of norisoprenoids in complex samples like green coffee beans. frontiersin.orgnih.gov

Quantitative Analysis and Method Validation for Trace Detection

The reliable quantification of (Z)-retro-α-ionol at trace levels requires rigorous method validation to ensure the accuracy, precision, and robustness of the analytical data. researchgate.net Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. scitepress.org

Key validation parameters for chromatographic methods used in trace analysis include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards and evaluating the coefficient of determination (R²) of the resulting calibration curve. For reliable quantification, R² values are often expected to be greater than 0.99. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability, intermediate precision).

Accuracy: The closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In MS-based methods, this is achieved by monitoring specific ions or transitions.

Interactive Data Table: Exemplary Method Validation Parameters for Volatile Compounds in Complex Matrices

ParameterClove Oil ComponentCitronella Oil ComponentPatchouli Oil ComponentLemongrass Oil ComponentReference
LOD (ppm) 0.020.0330.0050.016 scitepress.org
LOQ (ppm) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified scitepress.org
Accuracy (Recovery %) >95%>95%>95%>95% scitepress.org
Repeatability (RSD %) <5%<5%<5%<5% scitepress.org
Linearity (R²) >0.99>0.99>0.99>0.99 researchgate.net

This table provides examples of validation parameters from a study on essential oils and is intended to be illustrative of the performance characteristics of a validated GC-MS method.

Application of Isotopic Labeling in Metabolic Tracing and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms. nih.gov This approach involves replacing one or more atoms in a molecule of interest with their stable isotopes (e.g., ¹³C, ²H, ¹⁸O). nih.gov The labeled compound is then introduced into a biological or chemical system, and the distribution of the isotope in the products is analyzed, typically by mass spectrometry.

In the context of (Z)-retro-α-ionol, which is a C13-norisoprenoid formed from the degradation of carotenoids, isotopic labeling studies have been instrumental in understanding its formation pathways. For instance, studies on the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) have utilized ¹⁸O₂ to demonstrate that the oxygen atoms incorporated into the resulting apocarotenoid products, such as ionones, originate from molecular oxygen. This confirmed a dioxygenase mechanism rather than a monooxygenase mechanism.

In one such study, the enzymatic reaction was performed in an ¹⁸O₂ atmosphere, and the resulting β-ionone was analyzed by GC-MS. The mass spectrum showed that the β-ionone was almost completely labeled with the heavy oxygen isotope, providing clear evidence for the incorporation of molecular oxygen.

Furthermore, stable isotope ratio analysis using techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can be employed to differentiate between natural and synthetic sources of flavor compounds like α-ionol. nih.gov By measuring the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H), it is possible to determine the origin of a compound based on the isotopic signatures of its precursors and the biosynthetic or synthetic pathways involved. nih.gov For example, α-ionol derived from raspberry has been shown to have a distinct isotopic signature compared to its synthetic counterpart. nih.gov

These isotopic labeling techniques provide invaluable insights into the biosynthesis and chemical formation of (Z)-retro-α-ionol, helping to unravel the complex network of reactions that lead to its presence in various natural products.

Computational and Theoretical Chemistry Studies on Z Retro α Ionol

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical behavior and biological activity. For a flexible molecule like (Z)-retro-α-ionol, multiple conformations can exist, each with a different energy level. Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore these conformational possibilities and identify the most stable structures.

Conformational analysis of (Z)-retro-α-ionol would involve systematically rotating the rotatable bonds, particularly the C-C bond connecting the cyclohexene (B86901) ring to the butenol (B1619263) side chain and the C-O bond of the hydroxyl group. For each conformation, the potential energy is calculated using molecular mechanics force fields. This process generates a potential energy surface, where the low-energy regions correspond to the most stable conformers.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. mdpi.com An MD simulation would reveal how the molecule behaves in a realistic environment, showing transitions between different conformations and the probability of their occurrence. nih.gov For instance, studies on other ionone (B8125255) derivatives have successfully used MD simulations to understand conformational preferences and their influence on biological interactions. researchgate.net

Table 1: Key Torsional Angles for Conformational Analysis of (Z)-retro-α-Ionol

Dihedral AngleAtoms InvolvedDescription
ψ (psi)C(5)-C(6)-C(7)-C(8)Defines the orientation of the butenol side chain relative to the ring.
χ (chi)C(7)-C(8)-C(9)-ODescribes the rotation around the C-C bond in the side chain.
ω (omega)C(8)-C(9)-O-HDetermines the orientation of the hydroxyl hydrogen.

Note: Atom numbering is based on standard ionone nomenclature.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of a molecule's electronic structure. wikipedia.orgmicrosoft.com Methods like Density Functional Theory (DFT) are widely used to calculate various electronic properties that govern a molecule's reactivity. mdpi.com

For (Z)-retro-α-ionol, DFT calculations can be employed to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, providing insights into where electrophilic and nucleophilic attacks are most likely to occur. Such calculations have been instrumental in understanding the reactivity of related C13-norisoprenoids. xml-journal.neteurekaselect.com

Table 2: Calculated Electronic Properties of a Model Ionone Derivative

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: These are example values for a related ionone derivative and would need to be specifically calculated for (Z)-retro-α-ionol.

Prediction of Reaction Mechanisms and Transition States in Formation Pathways

(Z)-retro-α-ionol is often formed through the degradation of carotenoids. mdpi.com Understanding the intricate mechanisms of these formation pathways is crucial for controlling its production in various applications. Quantum chemical calculations can be used to model these reaction pathways, identify intermediates, and calculate the energies of transition states. rsc.org

By mapping the potential energy surface of a reaction, researchers can determine the most energetically favorable route from reactant to product. The transition state, being the highest energy point along this path, represents the energy barrier that must be overcome for the reaction to proceed. Theoretical studies on the formation of related compounds, such as the acid-catalyzed degradation of other ionol derivatives, have successfully elucidated complex reaction mechanisms. researchgate.net For example, the formation of (Z)-retro-β-ionone has been studied, providing a model for how similar retro-ionol isomers might form. researchgate.net

These computational approaches allow for the investigation of various proposed mechanisms, helping to validate or refute hypotheses based on experimental observations. ebi.ac.uk

Future Research Directions and Applications of Z Retro α Ionol

Exploration of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of C13-norisoprenoids, including (Z)-retro-α-ionol, is generally understood to originate from the enzymatic cleavage of carotenoids. mdpi.comenartis.com This process is primarily catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). researchgate.netacs.org These enzymes break down larger carotenoid molecules into a variety of smaller, often aromatic, norisoprenoid compounds. mdpi.com In grapevines, for instance, several CCDs, such as VvCCD1, VvCCD4a, and VvCCD4b, have been identified and are known to be involved in the production of C13-norisoprenoids that contribute to the aroma of wine. mdpi.com

However, the precise enzymatic machinery and pathways leading to the specific structure of (Z)-retro-α-ionol remain an area of active investigation. The formation of the characteristic "retro" double bond arrangement and the Z-configuration at the C6-C7 position are key transformations for which the specific enzymes have not yet been fully elucidated. Future research will likely focus on identifying and characterizing novel enzymes, potentially from the CCD family or other enzyme classes, that are responsible for these specific biosynthetic steps. Understanding these pathways is crucial for harnessing the natural production of this compound.

Table 1: Key Enzymes in C13-Norisoprenoid Biosynthesis

Enzyme FamilyFunctionKnown ExamplesPotential Role for (Z)-retro-α-Ionol
Carotenoid Cleavage Dioxygenases (CCDs)Oxidative cleavage of carotenoids to produce norisoprenoids. researchgate.netacs.orgVvCCD1, VvCCD4a, VvCCD4b in grapes. mdpi.comLikely involved in the initial cleavage of a carotenoid precursor.
Isomerases/RearrangasesCatalyzing the formation of the "retro" double bond and the Z-configuration.Currently unknown for (Z)-retro-α-ionol.A key area for future discovery to understand its unique structure.

Development of Advanced Synthetic Strategies for Enantiopure (Z)-retro-α-Ionol

The development of efficient and stereoselective synthetic routes to enantiomerically pure compounds is a significant goal in organic chemistry, driven by the often distinct biological activities of different enantiomers. researchgate.netresearchgate.net For C13-norisoprenoids, the stereochemistry is known to be crucial for their aroma and biological function. mdpi.com

While a direct and detailed synthetic strategy for enantiopure (Z)-retro-α-ionol is not yet widely established, research into related compounds provides a strong foundation. For example, a method for the synthesis of racemic 3-oxo-retro-α-ionol has been reported, which involves the reduction of 3-oxo-retro-ionone. mdpi.com This racemic mixture was then resolved into its (S) and (R) enantiomers through enzymatic hydrolysis of their diastereomeric esters. mdpi.com This approach highlights a potential pathway for obtaining enantiopure precursors to (Z)-retro-α-ionol.

Future advancements in this area will likely involve the development of asymmetric catalytic methods to directly synthesize the desired enantiomer of (Z)-retro-α-ionol or its precursors, thus avoiding the need for resolution of racemic mixtures. researchgate.net The use of chiral catalysts in reactions such as hydrogenations or aldol (B89426) condensations could provide more efficient and atom-economical routes to this specific stereoisomer. beilstein-journals.org

Biotechnological Production and Metabolic Engineering for Sustainable Supply

The demand for natural and sustainably sourced fine chemicals is growing, and biotechnology offers a promising alternative to traditional chemical synthesis. cost.euchemistryjournals.net Metabolic engineering of microorganisms to produce valuable compounds like C13-norisoprenoids is an area of intense research. capes.gov.brnih.gov The production of other C13-norisoprenoids, such as β-ionone, has been successfully achieved in engineered microorganisms like Saccharomyces cerevisiae. nih.gov

For (Z)-retro-α-ionol, similar strategies could be employed. This would involve introducing the necessary biosynthetic genes, including those for the yet-to-be-discovered enzymes responsible for its specific structure, into a suitable microbial host. The host's metabolism could then be optimized to enhance the production of the precursor carotenoids and channel them towards the synthesis of (Z)-retro-α-ionol.

Future research in this domain will focus on:

Discovery and heterologous expression of the complete biosynthetic pathway: Identifying all the genes required for (Z)-retro-α-ionol production and expressing them in a microbial chassis.

Optimization of metabolic flux: Engineering the host organism to increase the availability of precursor molecules and direct them efficiently towards the target compound.

Process optimization: Developing scalable fermentation and downstream processing methods to enable cost-effective and sustainable industrial production. nih.gov

Discovery of Undiscovered Biological Roles and Ecological Functions

Volatile organic compounds (VOCs) produced by plants play crucial roles in their interactions with the environment, acting as signals in defense, pollination, and communication. oup.commdpi.comnumberanalytics.com The biological activities of many C13-norisoprenoids are well-documented, contributing to the aroma of flowers and fruits and possessing various physiological effects. nih.gov

The specific biological roles of (Z)-retro-α-ionol are still largely unknown. However, studies on related compounds offer intriguing clues. For instance, its isomer, (E)-3-oxo-retro-α-ionol, has been shown to exhibit cytotoxic activity against certain cancer cell lines. mdpi.com This suggests that (Z)-retro-α-ionol may also possess interesting pharmacological properties that warrant further investigation.

Furthermore, the presence of (Z)-retro-α-ionol in cornflower honey as a chemical biomarker suggests a role in plant-pollinator interactions or as a component of the plant's defense system. nih.govacs.orgresearchgate.netresearchgate.net Future research should aim to:

Screen for a wide range of biological activities: Investigating the potential of (Z)-retro-α-ionol as an antimicrobial, anti-inflammatory, or anticancer agent.

Elucidate its ecological functions: Studying its role in attracting pollinators, deterring herbivores, or acting as an allelopathic agent in its natural environment.

Explore its sensory properties: Characterizing its odor profile to determine its potential use in the flavor and fragrance industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.